N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridazine ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridazine with 4-aminophenylpyridine-3-sulfonamide under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the aromatic rings.
Reduction: This can be used to alter the oxidation state of the nitrogen atoms in the pyridazine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrophenyl)sulfonamide): This compound has a similar structure but includes a pyrimidine ring instead of a pyridazine ring.
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)piperidine-4-carboxamide:
Uniqueness
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-12-4-9-16(20-19-12)18-13-5-7-14(8-6-13)21-24(22,23)15-3-2-10-17-11-15/h2-11,21H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFFITSAQBPQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.